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7-Methoxy-3-(3-methylphenoxy)chromen-4-one
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Overview
Description
7-Methoxy-3-(3-methylphenoxy)chromen-4-one: is a chemical compound belonging to the class of chromen-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-3-(3-methylphenoxy)chromen-4-one typically involves the reaction of 7-methoxy-4-chromenone with 3-methylphenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, leading to the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromen-4-one compounds.
Scientific Research Applications
Chemistry: In chemistry, 7-Methoxy-3-(3-methylphenoxy)chromen-4-one is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown promise in biological studies due to its potential anti-inflammatory and antioxidant properties. Researchers are exploring its effects on cellular pathways and its potential as a therapeutic agent.
Medicine: In medicinal chemistry, the compound is being investigated for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: In the industrial sector, the compound’s unique properties make it suitable for use in the development of new materials, such as polymers and coatings. Its stability and reactivity are advantageous in various industrial applications.
Mechanism of Action
The mechanism of action of 7-Methoxy-3-(3-methylphenoxy)chromen-4-one involves its interaction with specific molecular targets within cells. The compound can modulate various signaling pathways, leading to changes in cellular functions. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses. Additionally, its antioxidant properties help in scavenging free radicals, protecting cells from oxidative damage.
Comparison with Similar Compounds
- 7-Methoxy-3-phenoxy-chromen-4-one
- 7-Hydroxy-3-(4-methoxyphenoxy)-chromen-4-one
- 7-Methoxy-3-(4-propylphenoxy)-chromen-4-one
Comparison: Compared to similar compounds, 7-Methoxy-3-(3-methylphenoxy)chromen-4-one stands out due to its unique substitution pattern on the chromen-4-one core
Properties
IUPAC Name |
7-methoxy-3-(3-methylphenoxy)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-11-4-3-5-13(8-11)21-16-10-20-15-9-12(19-2)6-7-14(15)17(16)18/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQMKLLCBDEOKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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